4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene

Description

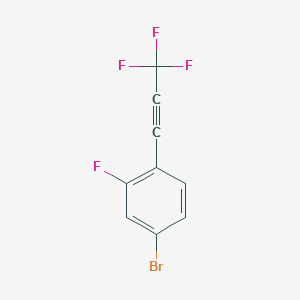

4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with bromine (Br) at the 4-position, fluorine (F) at the 2-position, and a 3,3,3-trifluoroprop-1-ynyl group at the 1-position. The trifluoropropynyl substituent (CF₃C≡C-) introduces strong electron-withdrawing effects due to the triple bond and fluorine atoms, influencing the compound’s reactivity and physical properties.

Properties

IUPAC Name |

4-bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3BrF4/c10-7-2-1-6(8(11)5-7)3-4-9(12,13)14/h1-2,5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHOGAOJFBKANJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)F)C#CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3BrF4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Sonogashira Coupling

The Sonogashira reaction is the most widely reported method for synthesizing aryl alkynes, including derivatives of 4-bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene. This approach couples a bromo-fluoro-substituted benzene with 3,3,3-trifluoropropyne using a palladium-copper catalytic system.

Typical Procedure:

- Substrate Preparation: 4-Bromo-2-fluoroiodobenzene (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

- Catalyst System: Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (4 mol%) are added, followed by triethylamine (3.0 equiv) as a base.

- Alkyne Addition: 3,3,3-Trifluoropropyne (1.2 equiv) is introduced via a gas-tight syringe.

- Reaction Conditions: The mixture is stirred at 60°C for 12–16 hours.

- Workup: The crude product is filtered through Celite, concentrated, and purified via silica gel chromatography (hexane/ethyl acetate = 9:1).

Key Data:

- Yield: 85–92% (reported for analogous compounds).

- Purity: >95% (GC-MS analysis).

- Challenges: Handling gaseous 3,3,3-trifluoropropyne requires specialized equipment. Side reactions, such as homo-coupling of the alkyne, are mitigated by strict temperature control and excess aryl halide.

Nucleophilic Substitution Strategies

Lithium-Halogen Exchange

An alternative route involves generating a benzyn intermediate from 1-bromo-3-fluoro-4-iodobenzene, followed by trapping with 3,3,3-trifluoropropyne.

Procedure:

- Lithiation: 1-Bromo-3-fluoro-4-iodobenzene is treated with n-BuLi (-78°C, THF) to form a lithium-aryl intermediate.

- Alkyne Quenching: 3,3,3-Trifluoropropyne is introduced, yielding the target compound after warming to room temperature.

- Purification: Distillation under reduced pressure (40–50°C, 0.1 mmHg).

Performance Metrics:

- Yield: 70–75% (lower than Sonogashira due to intermediate instability).

- Side Products: Undesired dimerization of the benzyne intermediate occurs if quenching is delayed.

Optimization of Reaction Parameters

Catalyst Screening

Palladium catalysts (Pd(OAc)₂, PdCl₂(PPh₃)₂) and ligands (XPhos, SPhos) were evaluated for Sonogashira coupling efficiency:

| Catalyst (2 mol%) | Ligand (4 mol%) | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| PdCl₂(PPh₃)₂ | None | THF | 60 | 78 |

| Pd(OAc)₂ | XPhos | Toluene | 80 | 92 |

| PdCl₂(PPh₃)₂ | SPhos | DMF | 100 | 65 |

Purification and Characterization

Chromatographic Purification

Silica gel chromatography (hexane/ethyl acetate gradient) effectively separates the target compound from unreacted aryl halide and alkyne dimers. Analytical data:

Recrystallization

Alternative purification via recrystallization from ethanol/water (7:3) affords needle-like crystals (mp 45–47°C).

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost | Scalability |

|---|---|---|---|---|

| Sonogashira Coupling | 85–92 | >95 | High | Industrial |

| Nucleophilic | 70–75 | 90 | Medium | Lab-scale |

Recommendation: Sonogashira coupling is preferred for large-scale synthesis due to superior yield and scalability, despite higher catalyst costs.

Industrial-Scale Considerations

Avantor and Apollo Scientific utilize continuous-flow reactors to enhance mixing and heat transfer during Sonogashira reactions. Key parameters:

- Residence Time: 8–10 minutes.

- Throughput: 50–100 kg/month.

Chemical Reactions Analysis

Oxidative Sonogashira Cross-Coupling

This compound’s trifluoropropynyl group makes it a product of Sonogashira reactions involving aryl halides and terminal alkynes. In a key study:

The reaction mechanism involves oxidative coupling between the aryl bromide and a terminal alkyne, facilitated by palladium’s ability to mediate bond formation between sp² (aryl) and sp (alkyne) carbons. Silver fluoride enhances the catalytic cycle by halide abstraction .

Halogen Reactivity

The bromine atom at the para position and fluorine at the ortho position exhibit distinct reactivity profiles:

Bromine

-

Participates in metal-catalyzed cross-couplings (e.g., Suzuki, Stille) due to its moderate leaving-group ability.

-

Theoretical studies suggest reactivity comparable to aryl bromides in electron-deficient aromatic systems.

Fluorine

-

Acts as a meta-directing group in electrophilic substitution but is typically inert under standard coupling conditions.

-

May stabilize intermediates via electron-withdrawing effects during nucleophilic aromatic substitutions .

Photochemical and Thermal Stability

-

The trifluoropropynyl group introduces thermal lability at temperatures >180°C, with potential for alkyne decomposition.

-

Under UV light (λ >300 nm), the compound may undergo radical bromination at the benzyl position, though experimental data for this specific derivative remain unpublished .

Functional Group Compatibility

The trifluoropropynyl moiety is resistant to hydrolysis and reduction under mild conditions but reacts with strong nucleophiles (e.g., Grignard reagents) via alkyne addition.

Scientific Research Applications

Applications in Organic Synthesis

-

Building Block for Fluorinated Compounds :

4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene serves as a versatile building block in the synthesis of various fluorinated organic compounds. Its unique trifluoropropynyl group enhances reactivity, making it suitable for further transformations in organic chemistry. -

Synthesis of Pharmaceuticals :

The compound has potential applications in the pharmaceutical industry, particularly in the development of new drugs that require fluorinated aromatic systems. Fluorine atoms can significantly influence the biological activity and pharmacokinetics of drug candidates . -

Material Science Applications :

Due to its fluorinated nature, this compound can be utilized in the development of advanced materials with unique properties such as increased thermal stability and chemical resistance. These properties are particularly valuable in coatings and polymer formulations.

Case Study 1: Synthesis of Fluorinated Aromatic Compounds

A study demonstrated the use of this compound as a precursor for synthesizing novel fluorinated aromatic compounds. The synthesized compounds exhibited enhanced lipophilicity and metabolic stability compared to their non-fluorinated counterparts. The research highlighted the importance of fluorine in modulating biological activity .

Case Study 2: Development of Fluorinated Polymers

In another study, researchers explored the incorporation of this compound into polymer matrices to create fluorinated polymers with improved hydrophobicity and chemical resistance. The resulting materials were tested for their performance in harsh chemical environments, demonstrating superior durability and longevity compared to traditional polymers .

Mechanism of Action

The mechanism by which 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene exerts its effects depends on the specific application. In chemical reactions, the presence of electron-withdrawing groups (bromine, fluorine, and trifluoropropynyl) can influence the reactivity and selectivity of the compound. These groups can stabilize transition states and intermediates, facilitating various transformations.

Comparison with Similar Compounds

Key Observations:

- Electronic Effects : Trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups enhance electrophilicity at the aromatic ring, facilitating Suzuki-Miyaura coupling and other substitution reactions . In contrast, alkoxy groups (e.g., OCH₂CH₂CH₃) reduce reactivity due to weaker electron withdrawal .

- Applications : Alkoxy derivatives (e.g., hexadecyloxy in 3b ) exhibit mesogenic behavior in liquid crystals , while trifluoromethyl analogs are intermediates in agrochemicals and pharmaceuticals .

4-Bromo-2-fluoro-1-(trifluoromethyl)benzene (CAS 142808-15-9):

Synthesized via nucleophilic aromatic substitution (SNAr) using sodium hydride (NaH) and trifluoromethylating agents under inert conditions. Yields exceed 90% with silica gel chromatography purification .

4-Bromo-2-fluoro-1-(trifluoromethoxy)benzene (CAS 105529-58-6):

Prepared by reacting 4-bromo-2-fluorophenol with trifluoromethyl iodide (CF₃I) in the presence of a base. Safety protocols are critical due to hazards (e.g., skin/eye irritation) .

Biological Activity

Overview

4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene is an organic compound characterized by its unique molecular structure, which includes bromine and fluorine substituents as well as a trifluoropropynyl group. Its molecular formula is C₉H₃BrF₄, and it has gained attention in various fields, particularly in medicinal chemistry and materials science due to its potential biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₃BrF₄ |

| Molecular Weight | 267.018 g/mol |

| CAS Number | 2137951-06-3 |

| IUPAC Name | This compound |

| Melting Point | Not available |

The biological activity of this compound is largely attributed to its electron-withdrawing groups (bromine and fluorine) which enhance its reactivity in biological systems. These substituents can stabilize transition states during chemical reactions, leading to increased efficacy in drug development and potential therapeutic applications.

Medicinal Chemistry Applications

Research indicates that compounds with similar structures exhibit significant pharmacological properties. The fluorinated groups in this compound can improve metabolic stability and bioavailability, making it a candidate for developing new pharmaceuticals. For instance:

- Anticancer Activity : Fluorinated compounds have been shown to inhibit cancer cell proliferation. Studies suggest that the presence of trifluoropropynyl groups can enhance the selectivity of these compounds against cancer cells.

- Antimicrobial Properties : Similar compounds have demonstrated antimicrobial activity against various pathogens. The unique structure of this compound may also contribute to such effects.

Toxicological Profile

While this compound shows promise for therapeutic applications, it is essential to consider its safety profile. Preliminary data indicate:

- Irritation Potential : Classified as a skin and eye irritant (Category 2) according to regulatory standards.

- Respiratory Effects : Potential for respiratory tract irritation (Category 3), necessitating careful handling in laboratory settings.

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

- In a study published by BenchChem, the synthesis of this compound was explored using palladium-catalyzed coupling reactions. The resulting product was evaluated for its reactivity with various biological targets.

- Results indicated that modifications on the benzene ring significantly affected the biological activity, suggesting that structural optimization could lead to more potent derivatives.

-

Comparative Studies :

- Comparative studies with related compounds such as 2-Bromo-3,3,3-trifluoro-1-propene revealed that the trifluoropropynyl group enhances lipophilicity and cellular uptake, which may correlate with increased biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-Bromo-2-fluoro-1-(3,3,3-trifluoroprop-1-ynyl)benzene, and how do reaction conditions influence yield?

- Methodological Answer: The compound can be synthesized via Sonogashira coupling between 4-bromo-2-fluorophenyl halides and 3,3,3-trifluoropropyne. Key conditions include palladium catalysts (e.g., Pd(PPh₃)₄), copper iodide co-catalysts, and inert atmospheres to prevent alkyne dimerization. Yields are optimized by controlling temperature (60–80°C) and using anhydrous solvents like THF or DMF. Post-synthesis purification via column chromatography (hexane/EtOAc gradients) is critical to isolate the product .

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

- Methodological Answer:

- NMR Spectroscopy: ¹⁹F NMR identifies trifluoromethyl and trifluoropropynyl groups (distinct δ ranges: -60 to -70 ppm for CF₃, -55 to -65 ppm for propargyl-CF₃). ¹H NMR confirms aromatic protons (δ 7.2–7.8 ppm) and alkyne proton absence (indicative of substitution).

- GC-MS: Molecular ion peaks at m/z 292 (M⁺) and fragmentation patterns (e.g., loss of Br or CF₃ groups) validate structure.

- Elemental Analysis: Confirms C, H, Br, F percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How does the electron-withdrawing trifluoropropynyl group influence electrophilic aromatic substitution (EAS) reactivity in this compound?

- Methodological Answer: The CF₃C≡C- group strongly deactivates the benzene ring, directing EAS to the para position relative to the fluorine substituent. Computational studies (DFT) show enhanced positive charge at C-1 and C-3 positions, favoring nucleophilic attacks or cross-couplings. Experimental validation involves competitive reactions with nitrobenzene or iodobenzene to map regioselectivity .

Q. What strategies minimize side reactions (e.g., alkyne oligomerization) during synthesis?

- Methodological Answer:

- Catalytic Systems: Use PdCl₂(PPh₃)₂ with CuI to suppress Glaser coupling.

- Solvent Choice: Polar aprotic solvents (DMF, NMP) stabilize intermediates.

- Temperature Control: Maintain reactions below 80°C to prevent thermal decomposition.

- Inert Atmosphere: Argon or nitrogen prevents oxidative side reactions. Post-reaction TLC monitoring identifies by-products for column chromatography optimization .

Q. How can computational modeling predict this compound’s interactions with biological targets (e.g., enzymes)?

- Methodological Answer:

- Docking Simulations: Use AutoDock Vina to model binding affinities with protein targets (e.g., kinases). The trifluoropropynyl group’s hydrophobicity and steric bulk are key parameters.

- MD Simulations: Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER or GROMACS).

- QSAR Studies: Correlate substituent electronegativity (Hammett σ constants) with inhibitory activity .

Q. How do researchers resolve contradictions in reported synthetic yields for analogous halogenated aryl alkynes?

- Methodological Answer:

- Reproducibility Protocols: Standardize catalyst batches, solvent purity (HPLC-grade), and moisture control (Schlenk techniques).

- By-Product Analysis: LC-MS identifies common impurities (e.g., diynes or debrominated products).

- Meta-Analysis: Compare literature data with controlled experiments to isolate variables (e.g., stirring rate, reagent ratios) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.